
2-(Pyridin-4-ylmethoxy)benzaldehyde
Descripción general
Descripción
2-(Pyridin-4-ylmethoxy)benzaldehyde is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dynamic and Spectroscopic Properties Derivatives of 2-pyridinecarboxaldehyde, which include 2-(Pyridin-4-ylmethoxy)benzaldehyde, are significant for understanding the dynamics and spectroscopy in molecular machines and electronic devices. The E/Z isomerization of these compounds, as well as their structure determination by various spectroscopic techniques, highlights their potential utility (Gordillo et al., 2016).
Coordination Polymers and Macrocycles The use of bifunctional pyridyl ligands, including this compound, in forming coordination polymers and macrocycles with silver(I) has been explored. These compounds have varying structural configurations depending on the ligand and stoichiometry used, suggesting potential applications in designing novel polymeric materials (Oh, Stern, & Mirkin, 2005).
Catalysis in Aerobic Alcohol Oxidation The Pd(OAc)(2)/pyridine catalyst system, incorporating this compound derivatives, is effective in the aerobic oxidation of organic substrates like benzyl alcohol. This system's mechanism involves multiple steps, including formation of adducts and irreversible beta-hydride elimination, indicating its relevance in organic synthesis (Steinhoff, Guzei, & Stahl, 2004).
Chemosensors for pH Discrimination Derivatives of this compound have been explored as chemosensors for pH, particularly in distinguishing normal cells from cancer cells. These chemosensors show significant fluorescence intensity changes across different pH environments, highlighting their potential in biological and medical applications (Dhawa et al., 2020).
Optical Properties of Polymorphs The study of polymorphs of compounds derived from this compound, such as Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, reveals insights into their molecular structures, packing properties, and intermolecular interactions. These factors significantly influence their emission properties, suggesting potential in optoelectronic applications (Percino et al., 2014).
Removal of Heavy Metal Ions A novel crosslinked magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base, a derivative of this compound, has been used as a biosorbent for the removal of Pb(II) ions from aqueous environments. This biopolymer demonstrates high sorption capacity and is feasible, spontaneous, and endothermic (Gutha & Munagapati, 2016).
Catalytic Activity in Organic Synthesis Copper coordination complexes involving (imino)pyridine ligands derived from this compound have been shown to exhibit good activity for aerobic oxidation of alcohols, such as benzyl alcohol, to aldehydes. These complexes' unique structures and catalytic activities highlight their relevance in organic synthesis and potentially pharmaceutical applications (Jehdaramarn et al., 2018).
Propiedades
IUPAC Name |
2-(pyridin-4-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-3-1-2-4-13(12)16-10-11-5-7-14-8-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJAFOKWZXCOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588103 | |
| Record name | 2-[(Pyridin-4-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54402-13-0 | |
| Record name | 2-(4-Pyridinylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54402-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Pyridin-4-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



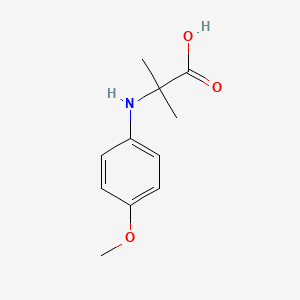
![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)
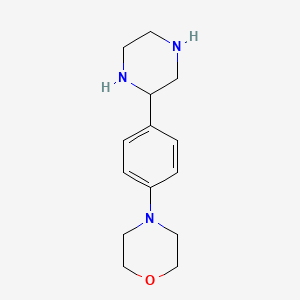
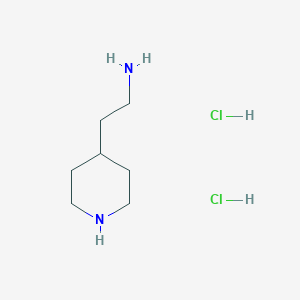

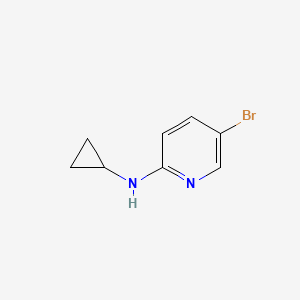
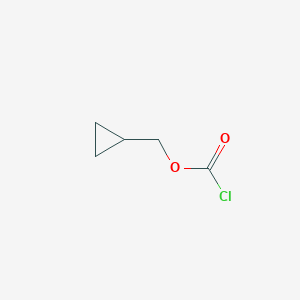


![6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one](/img/structure/B1285437.png)
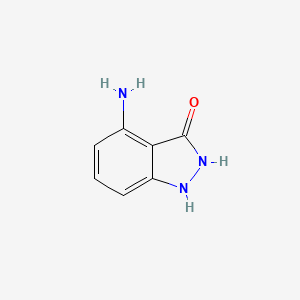
![7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one](/img/structure/B1285442.png)
